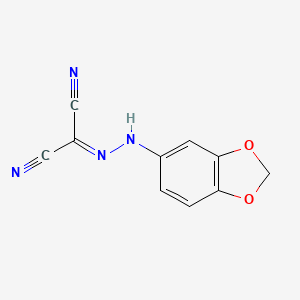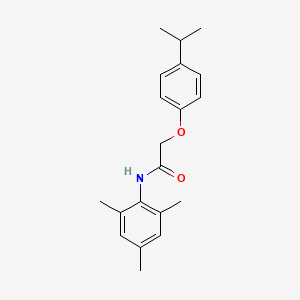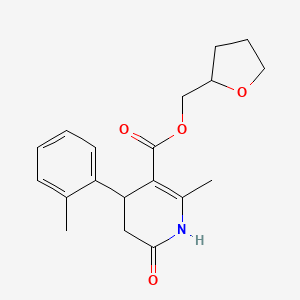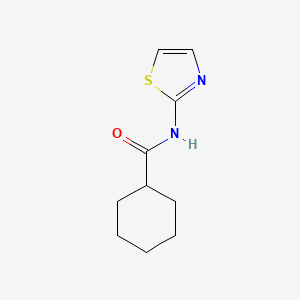![molecular formula C15H17ClN4O3 B5521716 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide is a compound featuring an oxadiazole ring, a common motif in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often starts from basic aromatic acids or esters, proceeding through various steps including esterification, formation of hydrazides, and cyclization to form the oxadiazole ring. Specific synthetic methods can vary based on the desired substituents and the target molecule's structural complexity (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using techniques like NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies can provide detailed insights into the crystalline structure and molecular geometry (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives can exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. Their reactivity is often influenced by the substitution pattern on the oxadiazole ring and the nature of other functional groups present in the molecule (Rao et al., 2022).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure can be determined using techniques like X-ray diffraction and thermal analysis. These properties are crucial for understanding the stability and solubility of the compound (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the oxadiazole core and the nature of substituents. Studies often involve exploring the compound's interaction with biological targets or its potential as a ligand in various chemical reactions (Nayak et al., 2016).
科学的研究の応用
Antimicrobial Applications
Several studies highlight the synthesis and evaluation of derivatives closely related to the specified compound for their antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives has shown good to moderate activities against various microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2010). Similarly, compounds with a quinazolinone and 4-thiazolidinone framework have been assessed for their in vitro antibacterial and antifungal properties, presenting another avenue for antimicrobial agent development (Desai et al., 2011).
Anticancer Potential
Research into N-substituted benzamides incorporating 1,3,4-oxadiazole and related heterocycles has unveiled moderate to excellent anticancer activity against various cancer cell lines. This suggests a promising direction for the development of new anticancer agents, highlighting the structural framework's relevance in medicinal chemistry (Ravinaik et al., 2021).
Anti-inflammatory and Antioxidant Properties
Compounds derived from 1,3,4-oxadiazoles have been synthesized and analyzed for their anti-inflammatory and antioxidant activities. This research suggests that such compounds could offer a basis for developing new drugs to treat inflammatory disorders and oxidative stress-related diseases (Somashekhar & Kotnal, 2020).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a pest causing severe damage to pine trees. This indicates the potential utility of such compounds in agricultural pest management (Liu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-19(15(21)20-6-8-22-9-7-20)10-13-17-14(18-23-13)11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGYRIABOALRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5521669.png)
![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)

![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine](/img/structure/B5521702.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5521708.png)

![2-(1-methylpyrrolidin-3-yl)-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5521730.png)
